(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid
Description
(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Properties
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIDZRGQFNZRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid typically involves multicomponent reactions (MCRs), which are efficient and flexible methods for creating complex organic molecules. One common approach is the Knoevenagel condensation reaction followed by Michael addition, using catalysts such as L-proline . These reactions are performed under mild conditions, making them suitable for synthesizing novel molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds, including (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid, exhibit significant antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, a study highlighted the synthesis of pyrazolone derivatives and their evaluation against bacterial strains, demonstrating promising results in inhibiting growth at low concentrations .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolone derivatives are known to interfere with inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown that these compounds can reduce inflammation markers significantly .
Analgesic Effects
Similar to other pyrazolone derivatives, this compound has been studied for its analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a critical role in pain pathways .
Agricultural Applications
Pesticide Development
The structure of this compound lends itself to modifications that can enhance its efficacy as a pesticide. Research has indicated that certain pyrazolone derivatives possess herbicidal activity against a range of weeds. The ability to modify the compound's structure allows for the development of targeted herbicides with reduced environmental impact .
Plant Growth Regulators
In addition to its pesticidal properties, there is potential for this compound to act as a plant growth regulator. Studies have suggested that specific pyrazolone derivatives can influence plant growth parameters such as root development and flowering time, potentially offering new avenues for agricultural enhancement .
Materials Science
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its functional groups allow for the creation of novel polymers with tailored properties for applications in coatings and adhesives. Research into the polymerization processes involving this compound has shown promising results in producing materials with enhanced thermal stability and mechanical strength .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Antibacterial Activity of Pyrazolone Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Anti-inflammatory Effects of Pyrazolone Compounds | Medicinal Chemistry | Reduced inflammation markers in experimental models. |
| Herbicidal Activity of Pyrazolone Derivatives | Agricultural Science | Effective against various weed species with potential for targeted application. |
| Polymerization Studies Involving Pyrazolone Compounds | Materials Science | Produced polymers with enhanced mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cytotoxicity in cancer cells .
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid and exhibits similar biological activities.
1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid: Another related compound with potential antibacterial properties.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of both a pyrazole ring and an acetic acid moiety. This unique combination of structural features contributes to its distinct reactivity and biological activity .
Biological Activity
(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H15N3O3
- IUPAC Name : methyl {[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}acetate
- CAS Number : 159592-98-0
The compound features a pyrazole ring fused with an acetic acid moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
In Vitro Studies
A study evaluated various pyrazole derivatives for their antimicrobial properties against common pathogens. The results indicated that specific derivatives exhibited significant inhibition zones:
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Escherichia coli | 0.30 | 0.35 |
| 13 | Candida albicans | 0.25 | 0.30 |
These findings suggest that the compound could be effective against bacterial strains and fungi, with compound 7b being the most potent .
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using HL-60 human promyelocytic leukemia cells. The results demonstrated a significant antiproliferative effect:
| Compound | IC50 (μM) |
|---|---|
| HL 1 | ≤5 |
| Co(II) complex | ≤10 |
| Ni(II) complex | ≤12 |
The IC50 values indicate that the compound and its metal complexes possess potent cytotoxicity against leukemia cells, suggesting potential applications in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanism : The disruption of bacterial cell walls and interference with metabolic pathways contribute to its antimicrobial properties.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models .
Study on Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of this compound was tested against standard antibiotics. The results showed that this compound had comparable or superior activity against certain strains:
| Pathogen | Test Compound Efficacy | Standard Antibiotic Efficacy |
|---|---|---|
| Staphylococcus aureus | Effective | Moderate |
| Escherichia coli | Highly Effective | Effective |
This study underscores the potential for developing new antimicrobial agents based on this compound .
Q & A
Q. What are the standard synthetic routes for (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid, and how is purity ensured?
The synthesis typically involves multi-step reactions, including Vilsmeier–Haack formylation of pyrazolone precursors followed by condensation with acetic acid derivatives. Key steps include:
- Formylation : Reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃/DMF under controlled temperatures (0–5°C) to yield the aldehyde intermediate .
- Condensation : Reaction with glycine derivatives under basic conditions (e.g., NaOH in ethanol) to form the acetic acid moiety . Purity is validated via HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR (e.g., δ 2.35 ppm for methyl groups, δ 170–175 ppm for carbonyl carbons) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR Spectroscopy : Critical for confirming the pyrazole ring (δ 6.0–7.5 ppm for aromatic protons) and acetic acid side chain (δ 3.8–4.2 ppm for methylene groups) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 257.25 (C₁₃H₁₁N₃O₃) .
- X-ray Crystallography (if available): Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrazole-thiazolidinone hybrids .
Advanced Research Questions
Q. How can reaction yields be optimized for the acetic acid side chain incorporation?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates, while ethanol minimizes side reactions during condensation .
- Temperature Control : Maintaining ≤60°C during condensation prevents decarboxylation of the acetic acid moiety .
- Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics by 20–30% .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. antitumor efficacy) are addressed through:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., fluorobenzyl vs. methoxyphenyl groups) to isolate pharmacophores. For example, fluorinated analogs show enhanced lipophilicity (logP +0.5) and cellular uptake .
- Comparative Assays : Parallel testing in standardized in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assays for cytotoxicity) .
- Data Normalization : Adjusting for batch-to-batch purity variations (e.g., HPLC ≥98% for critical bioassays) .
Q. What mechanistic hypotheses exist for the compound’s biological activity, and how are they tested?
Proposed mechanisms include:
- COX-2 Inhibition : Molecular docking studies suggest the pyrazole ring interacts with Tyr385 and Ser530 residues in the COX-2 active site .
- ROS Scavenging : The acetic acid side chain enhances antioxidant capacity, measured via DPPH radical scavenging assays (IC₅₀ ≈ 12–15 µM) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays in cancer cell lines (e.g., MCF-7) validate pro-apoptotic effects .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC monitoring. The compound shows instability at pH >8, with 15% degradation over 24 hours .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .
Q. What computational methods support the design of derivatives with enhanced activity?
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .
- Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., COX-2, EGFR) using AMBER or GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
